molecular formula C9H14N2O B8732050 5-Methoxy-6-propylpyridin-2-amine

5-Methoxy-6-propylpyridin-2-amine

Cat. No.: B8732050
M. Wt: 166.22 g/mol
InChI Key: LDAKPDBCKPWKFS-UHFFFAOYSA-N
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Description

5-Methoxy-6-propylpyridin-2-amine is a substituted pyridine derivative featuring a methoxy (-OCH₃) group at position 5 and a propyl (-CH₂CH₂CH₃) group at position 6 of the pyridine ring.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methoxy-6-propylpyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-3-4-7-8(12-2)5-6-9(10)11-7/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

LDAKPDBCKPWKFS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position : The target compound has a methoxy group at position 5 and a propyl group at position 6 on a single pyridine ring. In contrast, 5-(2-Methoxypyridin-3-YL)pyridin-2-amine is a bipyridine derivative with a methoxy group on a second pyridine ring attached at position 3 .

Hypothetical Property Implications :

  • Lipophilicity : The propyl group in the target compound may increase lipophilicity compared to the bipyridine system in CAS 1249109-42-9, which has a more polarizable aromatic system.
  • Bioactivity : The bipyridine structure might enhance metal-binding capacity or π-π stacking interactions in biological systems, whereas the propyl group in the target compound could favor hydrophobic interactions.

Comparison with N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine (CAS 1019132-74-1)

Structural Differences :

  • Core Heterocycle : The target compound is based on a pyridine ring, while CAS 1019132-74-1 is a pyrimidine derivative (a six-membered ring with two nitrogen atoms at positions 1 and 3) .
  • Substituents : The pyrimidine derivative features a methoxy-substituted phenyl group and a methylphenyl group, introducing steric bulk absent in the simpler pyridine-based target compound.

Hypothetical Property Implications :

  • Solubility: Pyrimidines generally exhibit lower solubility in nonpolar solvents compared to pyridines due to increased polarity from additional nitrogen atoms.
  • Pharmacological Potential: Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents, whereas pyridine-2-amine derivatives may target neurotransmitter receptors or enzymes like monoamine oxidases.

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